molecular formula C7H12O2 B017977 Ethyl 3-Methyl-2-butenoate-d6 CAS No. 53439-15-9

Ethyl 3-Methyl-2-butenoate-d6

Cat. No. B017977
M. Wt: 134.21 g/mol
InChI Key: UTXVCHVLDOLVPC-XERRXZQWSA-N
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Patent
US06251832B1

Procedure details

Ten grams 3,3-dimethylacrylic acid was dissolved in 100 ml absolute ethanol and 0.5 ml concentrated (37% approx.) hydrochloric acid added. The reaction mix was refluxed for 24 to 48 hours with a Dean-Stark trap filled with activated molecular sieves inserted between the reaction vessel and the condenser. After cooling, the solvent was removed by rotary evaporation under reduced pressure at 50° C. to yield 6.3 g of a cloudy, yellow oil (ethyl 3-methyl-2-butenoate.)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])=[CH:3][C:4]([OH:6])=[O:5].[CH2:8](O)[CH3:9]>>[CH3:1][C:2]([CH3:7])=[CH:3][C:4]([O:6][CH2:8][CH3:9])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CC(=O)O)C
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
0.5 ml concentrated (37% approx.) hydrochloric acid
ADDITION
Type
ADDITION
Details
added
ADDITION
Type
ADDITION
Details
The reaction mix
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 24 to 48 hours with a Dean-Stark trap
Duration
36 (± 12) h
ADDITION
Type
ADDITION
Details
filled with activated molecular sieves
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent was removed by rotary evaporation under reduced pressure at 50° C.

Outcomes

Product
Name
Type
product
Smiles
CC(=CC(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06251832B1

Procedure details

Ten grams 3,3-dimethylacrylic acid was dissolved in 100 ml absolute ethanol and 0.5 ml concentrated (37% approx.) hydrochloric acid added. The reaction mix was refluxed for 24 to 48 hours with a Dean-Stark trap filled with activated molecular sieves inserted between the reaction vessel and the condenser. After cooling, the solvent was removed by rotary evaporation under reduced pressure at 50° C. to yield 6.3 g of a cloudy, yellow oil (ethyl 3-methyl-2-butenoate.)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])=[CH:3][C:4]([OH:6])=[O:5].[CH2:8](O)[CH3:9]>>[CH3:1][C:2]([CH3:7])=[CH:3][C:4]([O:6][CH2:8][CH3:9])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CC(=O)O)C
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
0.5 ml concentrated (37% approx.) hydrochloric acid
ADDITION
Type
ADDITION
Details
added
ADDITION
Type
ADDITION
Details
The reaction mix
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 24 to 48 hours with a Dean-Stark trap
Duration
36 (± 12) h
ADDITION
Type
ADDITION
Details
filled with activated molecular sieves
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent was removed by rotary evaporation under reduced pressure at 50° C.

Outcomes

Product
Name
Type
product
Smiles
CC(=CC(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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